molecular formula C8H7Br2NO B1267510 2-Bromo-n-(4-bromophenyl)acetamide CAS No. 5439-13-4

2-Bromo-n-(4-bromophenyl)acetamide

Cat. No. B1267510
CAS RN: 5439-13-4
M. Wt: 292.95 g/mol
InChI Key: FDPCSKPUJUALLE-UHFFFAOYSA-N
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Description

2-Bromo-n-(4-bromophenyl)acetamide is a chemical compound with the CAS Number: 5439-13-4 . It has a molecular weight of 292.96 and its IUPAC name is 2-bromo-N-(4-bromophenyl)acetamide .


Molecular Structure Analysis

The molecular structure of 2-Bromo-n-(4-bromophenyl)acetamide consists of a central carbon atom bonded to a bromine atom, an amide group (NH2), and a bromophenyl group . The InChI code for this compound is 1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) .

Scientific Research Applications

Medicinal Chemistry

2-Bromo-n-(4-bromophenyl)acetamide shows promise in medicinal chemistry due to its structural similarity to benzyl penicillin . This similarity suggests potential for the compound to act as a precursor in the synthesis of novel antibiotics or as a scaffold for drug development targeting bacterial infections.

Material Science

In material science, this compound could be utilized in the synthesis of new ligands for coordination complexes . These complexes are crucial in the development of new materials with specific magnetic, electronic, or catalytic properties.

Biochemistry

Biochemically, compounds like 2-Bromo-n-(4-bromophenyl)acetamide can be used to study enzyme-substrate interactions due to their amide bond, which is a key functional group in peptides and proteins . This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors.

Pharmacology

In pharmacology, the compound’s potential to be modified into pharmacologically active molecules makes it valuable. It could serve as a lead compound for the development of new therapeutic agents, particularly in the realm of antimicrobial and antiproliferative drugs .

Safety And Hazards

The safety data sheet for a similar compound, 4-Bromoacetanilide, suggests that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water .

properties

IUPAC Name

2-bromo-N-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPCSKPUJUALLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80969500
Record name 2-Bromo-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-n-(4-bromophenyl)acetamide

CAS RN

5439-13-4
Record name 5439-13-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15062
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-(4-bromophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80969500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the nature of the intermolecular interactions in crystalline 2-Bromo-N-(4-bromophenyl)acetamide?

A1: In the crystalline state, 2-Bromo-N-(4-bromophenyl)acetamide molecules interact with each other primarily through N—H⋯O hydrogen bonds. [] These hydrogen bonds occur between the amide N-H group of one molecule and the carbonyl oxygen atom of an adjacent molecule, leading to the formation of supramolecular chains along the c-axis of the crystal lattice. []

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